Levofloxacin N-oxide

Catalog No.
S1552497
CAS No.
117678-38-3
M.F
C18H20FN3O5
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levofloxacin N-oxide

CAS Number

117678-38-3

Product Name

Levofloxacin N-oxide

IUPAC Name

(2S)-7-fluoro-2-methyl-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid

Molecular Formula

C18H20FN3O5

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1

InChI Key

MVLAUMUQGRQERL-JTQLQIEISA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O

Synonyms

(S)-4-(6-carboxy-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinolin-10-yl)-1-methylpiperazine 1-oxide;

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O

Levofloxacin N-oxide is a chemical compound derived from levofloxacin, a fluoroquinolone antibiotic. Its chemical formula is C18H20FN3O5C_{18}H_{20}FN_{3}O_{5} and it has a molecular weight of 377 g/mol. The compound is characterized by the presence of an N-oxide functional group, which is formed through the oxidation of the nitrogen atom in the piperazine ring of levofloxacin. This modification alters its chemical properties and potentially its biological activity. Levofloxacin N-oxide is classified under the International Union of Pure and Applied Chemistry as a degradation product of levofloxacin, which can occur through various environmental processes, including exposure to light and reactive oxygen species such as hydrogen peroxide .

Understanding Levofloxacin N-oxide formation and properties

  • Drug Impurity: Levofloxacin N-oxide is primarily studied as an impurity in levofloxacin drug products. Understanding its formation and properties is crucial for maintaining the quality and safety of levofloxacin medications. Research explores methods for its detection, quantification, and separation from the parent drug .
  • Genotoxicity assessment: Limited research has investigated the potential genotoxic (DNA damaging) effects of levofloxacin N-oxide. In vitro and in silico studies suggest it might not pose a significant genotoxic risk compared to levofloxacin itself . However, further research is needed for definitive conclusions.

Levofloxacin N-oxide and environmental science

  • Environmental studies: Levofloxacin is a persistent environmental contaminant due to its incomplete breakdown in wastewater treatment processes. Research investigating the environmental fate of levofloxacin sometimes includes the analysis of its metabolites, including levofloxacin N-oxide, to understand their potential environmental impact .

Levofloxacin N-oxide can be synthesized via oxidation reactions involving levofloxacin. The most common method utilizes hydrogen peroxide as the oxidizing agent. In this reaction, levofloxacin is treated with hydrogen peroxide under controlled conditions to minimize side reactions and maximize yield:

  • Oxidation Reaction:
    Levofloxacin+H2O2Levofloxacin N oxide+by products\text{Levofloxacin}+\text{H}_2\text{O}_2\rightarrow \text{Levofloxacin N oxide}+\text{by products}

The reaction conditions, such as temperature and pH, play a critical role in determining the efficiency of the oxidation process and the purity of the resulting levofloxacin N-oxide .

Levofloxacin N-oxide has been primarily studied as a metabolite of levofloxacin rather than as an active pharmacological agent. While levofloxacin exerts its antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, levofloxacin N-oxide does not demonstrate significant antibacterial activity on its own. Studies indicate that it is formed in minimal quantities during the metabolism of levofloxacin in humans, with less than 5% of the administered dose being recovered as this metabolite .

Levofloxacin N-oxide's primary relevance lies in its role as a degradation product of levofloxacin rather than as an independent therapeutic agent. Its formation can be significant in:

  • Pharmaceutical Analysis: Monitoring levels of levofloxacin N-oxide can be crucial for quality control in pharmaceutical formulations containing levofloxacin.
  • Environmental Studies: Understanding its formation can aid in assessing the environmental impact of fluoroquinolone antibiotics when they enter wastewater systems or natural water bodies .

Levofloxacin N-oxide shares structural similarities with other fluoroquinolone derivatives but differs significantly in terms of biological activity and stability. Some similar compounds include:

Compound NameChemical FormulaKey Characteristics
CiprofloxacinC17H18FN3O3C_{17}H_{18}FN_{3}O_{3}Another fluoroquinolone antibiotic; more potent antibacterial activity compared to levofloxacin N-oxide.
OfloxacinC18H20FN3O4C_{18}H_{20}FN_{3}O_{4}Similar structure; exhibits significant antibacterial properties but also forms metabolites like N-oxides.
NorfloxacinC16H18FN3O3C_{16}H_{18}FN_{3}O_{3}A less potent fluoroquinolone; also produces various metabolites but lacks the unique properties of levofloxacin N-oxide.

Uniqueness

Levofloxacin N-oxide’s uniqueness lies in its specific formation from levofloxacin through oxidation processes, which distinguishes it from other fluoroquinolones that may produce different metabolites or exhibit distinct biological activities. Its role as a degradation product highlights concerns regarding antibiotic stability and environmental impact rather than therapeutic efficacy .

Chemical Synthesis Methodologies

Hydrogen Peroxide-Mediated Oxidation of Levofloxacin

The synthesis of levofloxacin N-oxide through hydrogen peroxide-mediated oxidation represents the primary chemical pathway for producing this compound [1] [2]. The preparation method involves dissolving levofloxacin in hydrochloric acid solution (0.1 mol/L) followed by the controlled addition of hydrogen peroxide as the oxidizing agent [1]. This oxidation process specifically targets the nitrogen atom in the piperazine ring system of levofloxacin, converting it to the corresponding N-oxide functionality [1].

The reaction mechanism proceeds through the nucleophilic attack of hydrogen peroxide on the tertiary nitrogen center, resulting in the formation of the N-oxide bond [5]. Research has demonstrated that levofloxacin N-oxide concentrations can reach up to 40% of the initial levofloxacin concentration during optimized oxidation processes [5]. The oxidation reaction follows a controlled pathway where the hydrogen peroxide acts as a selective oxidizing agent, preferentially targeting the N4' position of the piperazinyl substituent [5].

Detailed studies have shown that the oxidation process requires careful control of reaction parameters to achieve optimal conversion rates [1]. The hydrogen peroxide solution is typically added in multiple portions to control the reaction progress and minimize side reactions [1]. This stepwise addition methodology helps maintain consistent reaction conditions and reduces the formation of unwanted degradation products [1].

Optimization of Reaction Conditions for Impurity Control

The optimization of reaction conditions for levofloxacin N-oxide synthesis focuses on controlling impurity formation while maximizing yield [1]. Critical parameters include the molar ratio of levofloxacin to hydrochloric acid and hydrogen peroxide, temperature control, and reaction time management [1]. Research has established that maintaining precise stoichiometric ratios between reactants is essential for achieving high conversion efficiency [1].

Table 1: Optimized Reaction Conditions for Levofloxacin N-oxide Synthesis

ParameterOptimal ValuePurpose
Levofloxacin concentration0.1 mol/L in HClStarting material preparation [1]
Hydrogen peroxide additionThree-step additionReaction control [1]
TemperatureRoom temperatureMinimize side reactions [1]
Reaction time12 hoursComplete conversion [1]
pH controlAcidic conditionsStability enhancement [1]

The optimization process involves careful monitoring of reaction progress to prevent over-oxidation and minimize the formation of decarboxylation and demethylation products [1]. Studies have demonstrated that controlling the rate of hydrogen peroxide addition significantly impacts the purity of the final product [1]. The use of water as a recrystallization solvent following the oxidation reaction helps remove impurities and improve product purity [1].

Temperature control during the synthesis process plays a crucial role in determining the reaction outcome [25]. Research conducted under various temperature conditions has shown that elevated temperatures can lead to increased side reaction rates and reduced selectivity [25]. Maintaining the reaction at room temperature or slightly elevated temperatures (25°C ± 2°C) provides optimal balance between reaction rate and selectivity [35].

Photolytic Degradation Mechanisms

Daylight-Induced Decomposition in Intravenous Solutions

Levofloxacin undergoes photolytic degradation when exposed to daylight, with levofloxacin N-oxide being identified as the primary degradation product [11] [13] [19]. Research has demonstrated that this photodegradation process occurs in various intravenous solution formulations, with the degradation rate being influenced by the specific solvent system used [13] [19].

The photodegradation mechanism involves the absorption of light energy by the levofloxacin molecule, leading to the formation of reactive intermediates that undergo oxidation at the piperazine nitrogen center [13]. Studies have shown that solutions exposed to daylight undergo measurable decomposition, while solutions protected from light remain stable over extended periods [13] [19]. The degradation process results in a characteristic color change from pale yellow to more intense yellow, indicating the formation of degradation products [11] [13].

Table 2: Photodegradation Rates in Different Intravenous Solutions

Solution TypeDegradation RateTime to 10% Loss (t0.1)Reference
Ringer's solutionFastestShortest measured [13] [19]
0.9% NaClModerateIntermediate [13] [19]
5% GlucoseSlowestLongest measured [13] [19]

Mass spectrometry analysis has confirmed that the degradation product formed during daylight exposure corresponds to levofloxacin N-oxide [11] [13]. The formation of this compound occurs regardless of the solvent system used, indicating a consistent photochemical pathway across different intravenous formulations [13] [19]. Time-of-flight mass spectrometry detection has provided definitive identification of the degradation product structure [13].

Solvent-Specific Degradation Kinetics (NaCl, Glucose, Ringer's Solution)

The degradation kinetics of levofloxacin to form levofloxacin N-oxide exhibit significant solvent-dependent variations [13] [19]. Research has established that Ringer's solution promotes the fastest degradation rate compared to sodium chloride and glucose solutions [13] [19]. This differential behavior can be attributed to the ionic composition and pH characteristics of each solvent system [21].

In sodium chloride solutions (0.9%), levofloxacin demonstrates intermediate stability with moderate degradation rates under daylight exposure [13] [19] [21]. The ionic strength of the solution influences the photochemical processes, with higher ionic concentrations potentially affecting the quantum yield of the degradation reaction [21]. Stability studies have shown that levofloxacin maintains acceptable stability in sodium chloride solutions when protected from light exposure [21].

Table 3: Comparative Degradation Kinetics in Different Solvents

Solvent SystemInitial StabilityDaylight Exposure EffectDegradation Product
0.9% NaClStable when protectedModerate decompositionLevofloxacin N-oxide [13] [19]
5% GlucoseStable when protectedSlight decompositionLevofloxacin N-oxide [13] [19]
Ringer's solutionStable when protectedRapid decompositionLevofloxacin N-oxide [13] [19]

Glucose solutions (5%) exhibit the slowest degradation kinetics among the tested formulations [13] [19]. The presence of glucose appears to provide some protective effect against photodegradation, possibly through competitive light absorption or radical scavenging mechanisms [22]. However, levofloxacin N-oxide formation still occurs in glucose solutions under prolonged daylight exposure [13] [19].

The pH variations among different solvent systems contribute to the observed differences in degradation rates [15]. Research has demonstrated that alkaline conditions can enhance the formation of levofloxacin N-oxide through non-radical oxidation mechanisms [15]. The piperazine ring serves as the primary reaction site for quinolone compounds under various pH conditions [15].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

377.13869891 g/mol

Monoisotopic Mass

377.13869891 g/mol

Heavy Atom Count

27

Appearance

White Solid to Pale Yellow Solid

UNII

UE0E2O42UC

Other CAS

117678-38-3

Wikipedia

Levofloxacin N-oxide

Dates

Modify: 2024-04-14

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